molecular formula C6H15NO2 B048651 Aminoacetal CAS No. 645-36-3

Aminoacetal

Cat. No. B048651
CAS RN: 645-36-3
M. Wt: 133.19 g/mol
InChI Key: HJKLEAOXCZIMPI-UHFFFAOYSA-N
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Description

1. Introduction to Aminoacetal

Aminoacetals are chemical compounds characterized by the presence of amino and acetal functional groups. They are often synthesized from aromatic aldehydes, secondary amines, and alcohols. Aminoacetals are valuable intermediates in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.

2. Synthesis Analysis

  • Aminoacetals are typically synthesized through condensation reactions involving aromatic aldehydes, secondary amines, and alcohols. This process leads to the formation of compounds like vicinal tertiary diamines under mild conditions using low valent titanium iodide species (Yoshimura & Mukaiyama, 2001).

3. Molecular Structure Analysis

  • The molecular structure of aminoacetals is characterized by the presence of two oxygen–carbon single bonds at the same carbon atom. Structural analysis of these compounds, including their spectroscopic and structural characterization, has been conducted to understand their properties better (Jiang et al., 2023).

4. Chemical Reactions and Properties

  • Aminoacetals undergo various chemical reactions, including reductive coupling to form vicinal tertiary diamines. They also participate in three-component reactions involving α-amino acids, p-quinone monoacetals, and diarylphosphine oxides (Wang et al., 2020).

5. Physical Properties Analysis

  • The physical properties of aminoacetals, like other amino acids, can be analyzed through various techniques. Methods such as dielectric analysis, thermogravimetric analysis, differential scanning calorimetry, and powder X-ray diffraction analysis are employed to classify and understand the physical characteristics of these compounds (Matthews et al., 2008).

Scientific Research Applications

  • Pharmaceutical Applications : Aminoacetals are used in medical treatments. Basic aluminum aminoacetate can neutralize gastric acidity, useful for treating hyperacidity and peptic ulcers (Krantz, Kibler, & Bell, 1944). Intravenous aminoacetic acid has been reported to suppress cyclopropane-epinephrine-induced arrhythmias (Beavers & Covino, 1957).

  • Chemical Synthesis : Aminoacetals are instrumental in chemical synthesis processes. They can be reductively coupled with low valent titanium iodide species to prepare vicinal tertiary diamines under mild conditions (Yoshimura & Mukaiyama, 2001). They are also used in the synthesis of novel macrocyclic ligands containing phosphoryl and aminoacetal fragments (Kibardina et al., 2013).

  • Polymer Science : In polymer science, amino-functionalized polyacetals exhibit pH-dependent degradation, making them suitable for drug conjugation in novel polymer therapeutics (Tomlinson et al., 2002).

  • Molecular Scaffolds in Chemistry : Aminoacetals are used to access diverse enantiopure polyheterocycles with conformationally locked aminoglycoside-containing molecular scaffolds, as demonstrated in the study of photoassisted access to enantiopure ribofuranosylamines (Nandurkar et al., 2013).

Safety And Hazards

Aminoacetal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and causes severe skin burns and eye damage .

Future Directions

The future directions of aminoacetal research could involve the use of directed evolution, a powerful tool for protein engineering that functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .

properties

IUPAC Name

2,2-diethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLEAOXCZIMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060945
Record name 2,2-Diethoxyethanamine
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2-Diethoxyethylamine

CAS RN

645-36-3
Record name Aminoacetaldehyde diethyl acetal
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Record name Diethoxyethylamine
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Record name 2,2-Diethoxyethylamine
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Record name Ethanamine, 2,2-diethoxy-
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Record name 2,2-Diethoxyethanamine
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Record name 2,2-diethoxyethylamine
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Record name DIETHOXYETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
R Lukeš, J Trojanek - Collection of Czechoslovak Chemical …, 1960 - cccc.uochb.cas.cz
… Methylderivat IV nur in einer einzigen Arbeit beschrieben6• Es wurde durch Reduktion qes Isonitrils dargestellt, das aus dem Aminoacetal III durch Be· handlung mit Chloroform in …
Number of citations: 6 cccc.uochb.cas.cz
K TANAKA, K KARIYONE, S UMIO - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
Two kinds of the mechanism were considered to be possible for this reaction: the mecha~ nism by elimination of alcohol from an intermediate (IX) under anhydrous reaction condition, …
Number of citations: 11 www.jstage.jst.go.jp
LI Vagapova, AR Burilov, JK Voronina… - Heteroatom …, 2014 - Wiley Online Library
New phosphorylated aminoacetal has been synthesized by the Kabachnik–Fields reaction; its reactivity has been studied in acid‐catalyzed condensation with linear polyphenols (2‐…
Number of citations: 19 onlinelibrary.wiley.com
D Keglević, B Leonhard - Croatica Chemica Acta, 1963 - hrcak.srce.hr
The synthesis of N, N-disubstituted 4-aminobutanal acetals (XV-XXII) was effected by the hydrogenation of the corresponding acetylenic analogues. N, N-Disubstituted 4-amino-2--…
Number of citations: 5 hrcak.srce.hr
LI Vagapova, DV Chachkov, MV Ankushina… - Russian Journal of …, 2013 - Springer
… To implement this direction we previously have obtained the first representatives of the calix[4]resorcinols containing α-aminoacetal … To achieve the goal, we have synthesized a …
Number of citations: 4 link.springer.com
M Albalat-Serradeil, G Primazot, D Wilhelm… - Amino acids, 2012 - Springer
… The absolute configuration assignment of α-aminoacetal enantiomers is performed by an entirely non-racemizing chemical correlation method involving N-protection and a new efficient …
Number of citations: 4 link.springer.com
YI Sal'nikov, GA Boos, IS Ryzhkina… - Russian Journal of …, 2008 - Springer
Studies were carried out by means of pH-metry, spectrophotometry, and mathematic simulation of equilibria (program CPESSP) on the state, acid-base properties and complexing …
Number of citations: 4 link.springer.com
IA Kaye, I Minsky - Journal of the American Chemical Society, 1949 - ACS Publications
… flux was decreased inthe preparations of dimethyl benzylaminoacetal to twoand one-half hours, of dimethyl cyclohexylaminoacetal to sixteen hours, of dimethyl piperidinoacetal to …
Number of citations: 8 pubs.acs.org
S Kim, B Park, GS Lee, SH Hong - The Journal of Organic …, 2022 - ACS Publications
… When the reaction was conducted without an oxidant, α-aminoacetal (3a) was obtained from … N-Acetyl protection was necessary for the successful deprotection of the α-aminoacetal due …
Number of citations: 1 pubs.acs.org
EE Glover, G Jones, G Trenholm - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… THE formation of the anil (I; R = H) from pyridine2-aldehyde and aminoacetal together with unsuccessful attempts to convert it into 1,7-naphthyridine by the action of acids has been …
Number of citations: 1 pubs.rsc.org

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